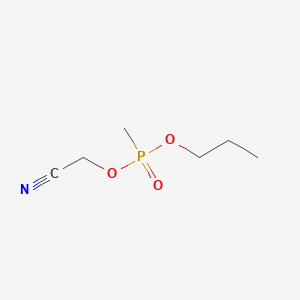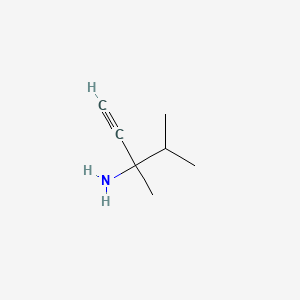![molecular formula C18H20N2 B14625680 5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole CAS No. 54415-56-4](/img/structure/B14625680.png)
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a carbazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole cyclization, where an indole derivative undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . Another approach involves the conversion of 1,5-methanoazocino-[4,3-b]indole uleine into the desired compound through a series of steps, including reduction and aromatization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert it into tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include red lead and other metal oxides.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have significant biological and pharmacological activities.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s basic properties, due to the presence of a nitrogen atom in the pyrrole ring, make it pharmacologically active . It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole with similar chemical properties.
Indole Derivatives: Compounds containing the indole nucleus, which share similar biological activities.
Uniqueness
5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is unique due to its specific substitution pattern and the presence of both pyridine and carbazole moieties
Eigenschaften
CAS-Nummer |
54415-56-4 |
|---|---|
Molekularformel |
C18H20N2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-1,3,4,11-tetrahydropyrido[3,4-a]carbazole |
InChI |
InChI=1S/C18H20N2/c1-3-12-10-15-14-6-4-5-7-17(14)19-18(15)16-11-20(2)9-8-13(12)16/h4-7,10,19H,3,8-9,11H2,1-2H3 |
InChI-Schlüssel |
AKJKAWHSRPHTIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C3=C1CCN(C3)C)NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



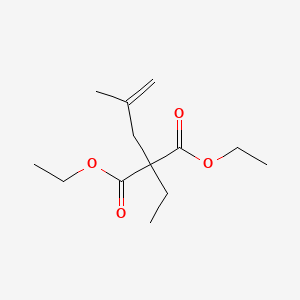
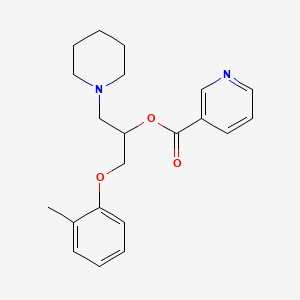
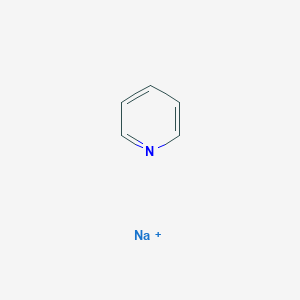
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
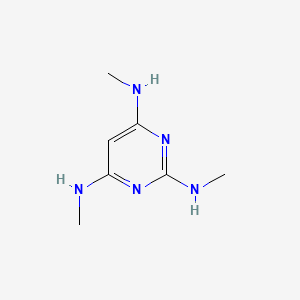
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)

![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
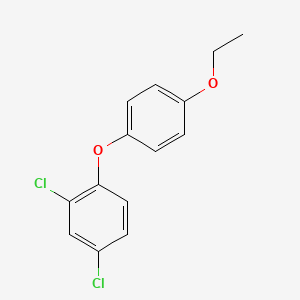
![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)
